molecular formula C12H8BrN3 B8389134 5-bromo-3-(pyridin-4-yl)-1H-indazole

5-bromo-3-(pyridin-4-yl)-1H-indazole

Cat. No.: B8389134
M. Wt: 274.12 g/mol
InChI Key: CMYSKZXWQKNKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(pyridin-4-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

5-bromo-3-pyridin-4-yl-1H-indazole

InChI

InChI=1S/C12H8BrN3/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

CMYSKZXWQKNKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml round bottom flask equipped with a magnetic stir bar was added tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (6.00 g, 14.2 mmol), followed by the additions of 4-pyridineboronic acid (1.92 g, 15.6 mmol), PdCl2(dppf) (1.16 g, 1.4 mmol) and K3PO4 (9.03 g, 42.5 mmol). The mixture was dissolved in a mixture of 160 ml of dioxane and 40 ml of H2O and stirred overnight at 80° C. Upon completion, the reaction mixture was filtered through celite and washed with water (3×100 ml). The organic phase was then dried over anhydrous MgSO4, filtered and concentrated to dryness to give a crude product. The crude product was column purified to give 5-bromo-3-(pyridin-4-yl)-1H-indazole (2.74 g) as a de-BOc product.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
9.03 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
1.16 g
Type
catalyst
Reaction Step Six

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